(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine is a synthetic compound that belongs to the class of purine derivatives It is characterized by the presence of a dihydroxypropyl group attached to the purine ring, along with an amino group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Introduction of the Dihydroxypropyl Group: The dihydroxypropyl group is introduced through a series of reactions, often involving the use of epichlorohydrin as a key reagent.
Amination and Chlorination: The amino group and chlorine atom are introduced through specific reactions, such as nucleophilic substitution and halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine undergoes various types of chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A Bis(2,3-dihydroxypropyl) Ether: Similar in structure but differs in its applications and properties.
Bisphenol A-bis(2,3-dihydroxypropyl) Ether: Another related compound with distinct uses.
Uniqueness
(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10ClN5O2 |
---|---|
Molecular Weight |
243.65 g/mol |
IUPAC Name |
(2S)-3-(2-amino-6-chloropurin-9-yl)propane-1,2-diol |
InChI |
InChI=1S/C8H10ClN5O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-4(16)2-15/h3-4,15-16H,1-2H2,(H2,10,12,13)/t4-/m0/s1 |
InChI Key |
AHLZHGNDJFXCHQ-BYPYZUCNSA-N |
Isomeric SMILES |
C1=NC2=C(N1C[C@@H](CO)O)N=C(N=C2Cl)N |
Canonical SMILES |
C1=NC2=C(N1CC(CO)O)N=C(N=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.